molecular formula C27H26FN3O2 B2740800 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 883649-45-4

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2740800
CAS No.: 883649-45-4
M. Wt: 443.522
InChI Key: KEZHFACKPSBMKR-UHFFFAOYSA-N
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Description

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents including a fluorophenyl group and a dimethylphenoxyethyl chain

Scientific Research Applications

Mechanism of Action

Bilastine acts as a selective histamine H1 receptor antagonist. By blocking histamine receptors, it helps alleviate allergic symptoms such as rhinoconjunctivitis and urticaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield hydroxylated derivatives of the pyrrolidinone ring.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    Pyrrolidinone Derivatives: Compounds like piracetam and levetiracetam are known for their nootropic effects.

Uniqueness

What sets 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one apart is the combination of the benzimidazole and pyrrolidinone moieties, along with the specific substituents that enhance its biological activity and specificity. This unique structure provides a versatile platform for the development of new therapeutic agents and research tools .

Properties

IUPAC Name

4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c1-18-7-8-19(2)25(15-18)33-14-13-30-24-6-4-3-5-23(24)29-27(30)20-16-26(32)31(17-20)22-11-9-21(28)10-12-22/h3-12,15,20H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHFACKPSBMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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